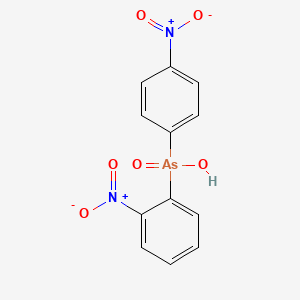
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of 2-nitrophenyl and 4-nitrophenyl derivatives with arsenic-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and arsenic moiety play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- (2-Nitrophenyl)-(4-nitrophenyl)phosphinic acid
- (2-Nitrophenyl)-(4-nitrophenyl)stibinic acid
- (2-Nitrophenyl)-(4-nitrophenyl)bismuthinic acid
Comparison: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Eigenschaften
CAS-Nummer |
6299-14-5 |
|---|---|
Molekularformel |
C12H9AsN2O6 |
Molekulargewicht |
352.13 g/mol |
IUPAC-Name |
(2-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O6/c16-13(17,9-5-7-10(8-6-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H,16,17) |
InChI-Schlüssel |
AYOJGSCJCKCHRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
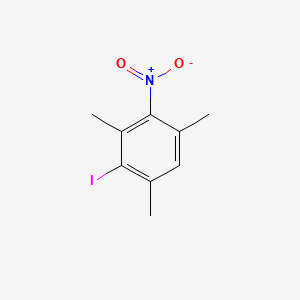

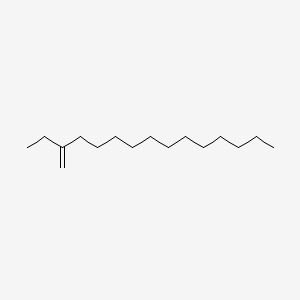
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)

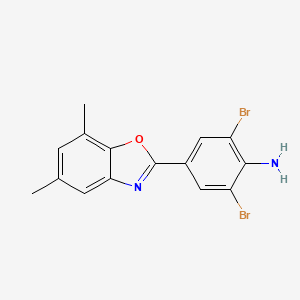
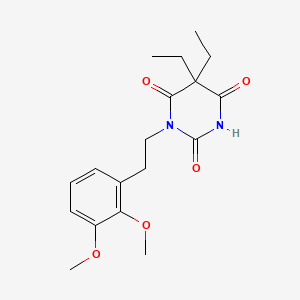

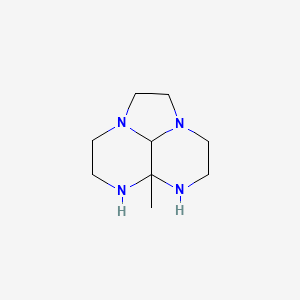

![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
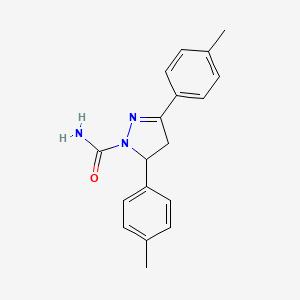
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
